molecular formula C13H13NO2S B2405269 Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 350997-09-0

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Cat. No.: B2405269
CAS No.: 350997-09-0
M. Wt: 247.31
InChI Key: NDLHDOXPPFPXPT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H13NO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the reaction of 3-methylphenylthiophene with appropriate reagents under controlled conditions. One common method involves the use of methyl 2-aminothiophene-3-carboxylate as a starting material, which is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3-methylphenyl group, which can enhance its interactions with biological targets and improve its solubility in organic solvents. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-4-3-5-9(6-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHDOXPPFPXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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